molecular formula C8H10N2O3 B1307448 4-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 3360-79-0

4-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1307448
CAS RN: 3360-79-0
M. Wt: 182.18 g/mol
InChI Key: ZSLKWYWZKYPLHX-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-N-methyl-2-nitrobenzenamine is a derivative of nitrobenzene, which is a class of organic compounds characterized by a nitro group (-NO2) attached to a benzene ring. The methoxy and methyl groups are electron-donating substituents, which can influence the chemical behavior of the molecule, particularly in reactions involving electron transfer .

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-N-methyl-2-nitrobenzenamine often involves the reaction of nitrobenzene derivatives with various reagents. For instance, the photoreduction of nitrobenzenes with electron-donating substituents by amines has been studied, indicating that these compounds can act as photoinitiators for polymerization reactions . Additionally, the synthesis of related compounds such as N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine has been reported, which could provide insights into the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-N-methyl-2-nitrobenzenamine has been characterized using various techniques such as NMR, FT-IR, UV-visible spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Chemical Reactions Analysis

The chemical behavior of nitrobenzene derivatives is influenced by the substituents on the benzene ring. For example, the presence of electron-donating groups can facilitate the reduction of the nitro group to an amine group . The reactivity of these compounds in the presence of amines and their ability to undergo polymerization reactions has been demonstrated . Moreover, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride to give N-(4-methoxy-3-nitrobenzyl) derivatives has been explored, which could be relevant to the reactivity of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. The presence of electron-donating groups such as methoxy and methyl can affect properties like reduction potentials and photophysical behavior . The thermal properties of these compounds have also been investigated, providing information on their stability and behavior under different temperature conditions . Additionally, the non-linear optical (NLO) properties of related compounds have been studied, which could suggest potential applications for 4-Methoxy-N-methyl-2-nitrobenzenamine in NLO materials .

Scientific Research Applications

Molecular Docking and Computational Studies

One study focused on a derivative, N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine , which was analyzed for its potential as a drug candidate against SARS-CoV-2. Through molecular docking and computational studies, including X-ray crystallography and Hirshfeld surface analysis, it demonstrated high binding energy and inhibition constant with crucial proteins of the virus, suggesting its application in therapeutic agents for COVID-19 (S. Sushanth Kumar & M. Choudhary, 2022).

Reaction Rates and Products Analysis

Another research explored the reactions of N-Benzoyloxy-2-nitrobenzenamine with metal alkoxides, detailing the major pathways and products. This study offers insights into chemical reactions relevant to the synthesis and modification of compounds including 4-Methoxy-N-methyl-2-nitrobenzenamine, showcasing the intricate chemistry and potential applications in creating specific derivatives with desired properties (L. K. Dyall, 2002).

Nitroxide-Mediated Photopolymerization

The development of a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2) represents another application. This compound demonstrates the potential of related nitrobenzenamine derivatives in materials science, particularly in the creation of polymers with specific properties through controlled photopolymerization processes (Y. Guillaneuf et al., 2010).

Synthesis and Characterization of NLO Materials

Further research reports on the synthesis, characterization, and evaluation of new organic compounds bearing the 2-methoxy-4-nitrobenzeneamine moiety for efficient nonlinear optical (NLO) applications. This highlights the utility of such compounds in the field of optics and photonics, suggesting their role in developing materials with significant NLO responses, which are critical for various technological applications including lasers and optical modulators (B. Mohan et al., 2019).

Safety And Hazards

4-Methoxy-N-methyl-2-nitrobenzenamine is classified as harmful and an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of 4-Methoxy-N-methyl-2-nitrobenzenamine are not specified in the available resources .

Relevant Papers The relevant papers for 4-Methoxy-N-methyl-2-nitrobenzenamine were not found in the available resources .

properties

IUPAC Name

4-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLKWYWZKYPLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393589
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-methyl-2-nitrobenzenamine

CAS RN

3360-79-0
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3360-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF was added NaH (12 mmol, 480 mg of a 60% dispersion in mineral oil) (exothermic, H2 evolution), affording a deep red slurry. After 15 min MeI (20 mmol, 1.2 mL) was added (exothermic). After 30 min the reaction was poured into a solution of brine and NaHCO3, resulting in formation of a bright orange precipitate. The slurry was filtered and the filter cake was washed with H2O. The solid was dried under reduced pressure, affording a bright orange solid. HPLC A: 1.77 min.
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1.68 g
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20 mL
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1.2 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-nitro-phenylamine (5.0 g, 0.029 mol) in DMF (25 ml) was added NaH (0.9 g, 0.035 mol) at 0° C. and stirred at that temperature for 30 min. Methyl iodide (2.17 ml, 0.035 mol) was added and the resulting solution was stirred at room temperature for 30 min. The reaction was quenched with ice-water and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine dried over Na2SO4 and concentrated under vacuum to afford the title compound (4-methoxy-2-nitro-phenyl)-methyl-amine as a red solid. C8H10N2O3; 1H NMR (400 MHz, CDCl3), δ: 8.00 (brs, 1H), 7.62 (d, J=2.4 Hz, 1H), 7.18 (dd,1=9.2 Hz, J2=2.0 Hz, 1H), 6.82 (d, J=9.6 Hz, 1H), 3.81 (d, J=14.8 Hz, 3H), 3.02 (s, 3H). MS (M+1): 183.1.
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5 g
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0.9 g
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25 mL
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2.17 mL
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Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 8 was repeated, except that 2.0 g of N-t-butoxycarbonyl-N-methyl-4-methoxy-2-nitroaniline (prepared as described in Preparation 23) and 30 ml of a 4N solution of hydrogen chloride in 1,4-dioxane were used, to give 1.17 g of the title compound having an Rf value=0.62 (on thin layer chromatography on silica gel; developing solvent: a 1:5 by volume mixture of ethyl acetate and hexane).
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N-t-butoxycarbonyl-N-methyl-4-methoxy-2-nitroaniline
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2 g
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